molecular formula C18H19BrN2O3S B3965570 4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide

4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B3965570
M. Wt: 423.3 g/mol
InChI Key: KSMUQFNSQWEMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as BMS-345541, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit anti-inflammatory and anti-cancer properties.

Mechanism of Action

4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide exerts its therapeutic effects by inhibiting the activation of the NF-κB pathway, which plays a crucial role in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. This compound inhibits the activation of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a negative regulator of NF-κB.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of NF-κB activation, inhibition of pro-inflammatory cytokine production, induction of apoptosis, and inhibition of cell proliferation. This compound has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, including the development of more potent and specific inhibitors of the NF-κB pathway, the evaluation of the efficacy of this compound in combination with other anti-cancer agents, and the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to determine the optimal dosage, administration route, and toxicity profile of this compound in preclinical and clinical settings.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. This compound exerts its therapeutic effects by inhibiting the activation of the NF-κB pathway, which plays a crucial role in the regulation of various cellular processes. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Scientific Research Applications

4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. In cancer, this compound has been found to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells, by targeting the NF-κB pathway. In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by blocking the activation of NF-κB. In autoimmune diseases, this compound has been found to attenuate the development of autoimmune responses by inhibiting the activation of T cells.

properties

IUPAC Name

4-bromo-N-(4-methylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-13-4-7-15(8-5-13)20-18(22)14-6-9-16(19)17(12-14)25(23,24)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMUQFNSQWEMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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